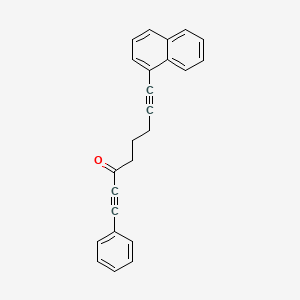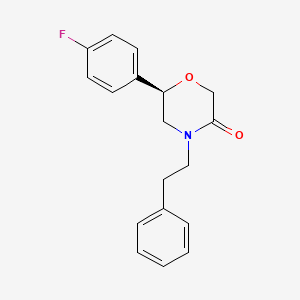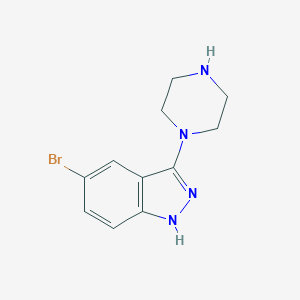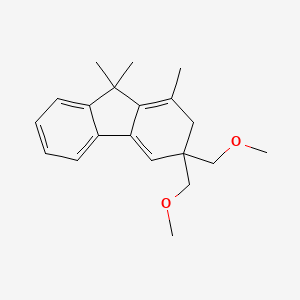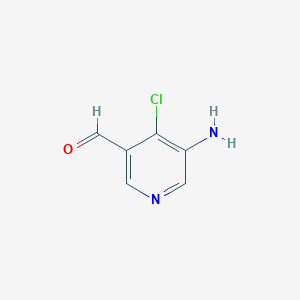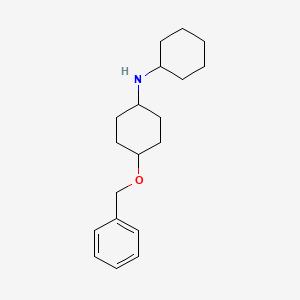
C14H11Br2ClN4O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C14H11Br2ClN4O is a complex organic molecule that contains bromine, chlorine, nitrogen, and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C14H11Br2ClN4O involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include halogenation, nitration, and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
C14H11Br2ClN4O: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Organometallic reagents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
C14H11Br2ClN4O: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of C14H11Br2ClN4O involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
C14H11Br2ClN4O: can be compared with other similar compounds based on its structure and reactivity. Similar compounds may include those with halogenated aromatic rings or similar functional groups. The uniqueness of This compound lies in its specific combination of bromine, chlorine, nitrogen, and oxygen atoms, which may confer distinct chemical and biological properties.
List of Similar Compounds
- C14H11BrN2O3S
- C14H11BrN2O3
- C14H11ClN2O3
These compounds share structural similarities but may differ in their specific reactivity and applications.
Propiedades
Fórmula molecular |
C14H11Br2ClN4O |
|---|---|
Peso molecular |
446.52 g/mol |
Nombre IUPAC |
2-(7-bromo-1-methyltriazolo[4,5-c]pyridin-5-ium-5-yl)-1-(4-chlorophenyl)ethanone;bromide |
InChI |
InChI=1S/C14H11BrClN4O.BrH/c1-19-14-11(15)6-20(7-12(14)17-18-19)8-13(21)9-2-4-10(16)5-3-9;/h2-7H,8H2,1H3;1H/q+1;/p-1 |
Clave InChI |
GLBZWFDWPDKRHX-UHFFFAOYSA-M |
SMILES canónico |
CN1C2=C(C=[N+](C=C2N=N1)CC(=O)C3=CC=C(C=C3)Cl)Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



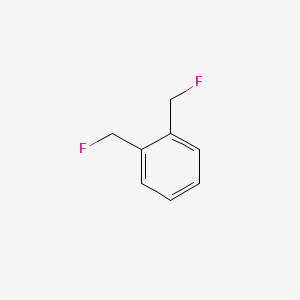
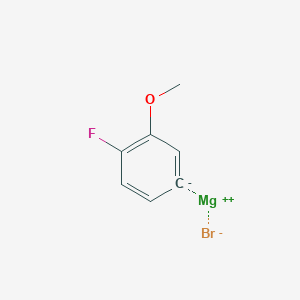
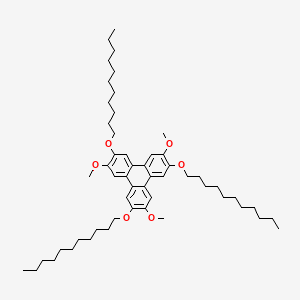
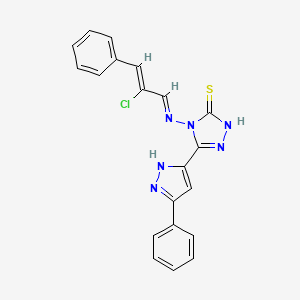
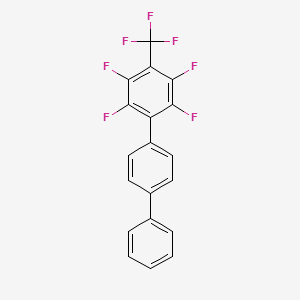
![1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one](/img/structure/B12627150.png)
![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea](/img/structure/B12627153.png)
